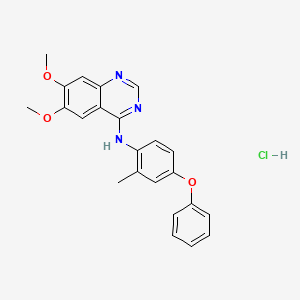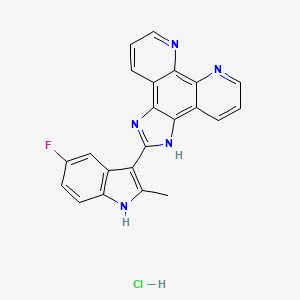![molecular formula C16H14Cl2N8O B605613 4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride CAS No. 2241300-51-4](/img/structure/B605613.png)
4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride
説明
The compound “4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride” is a complex organic molecule. It has been used as an n-type dopant for C60 fullerene, which is an n-type semiconductor in organic and printed electronics . It has also been used as an air-stable n-type dopant in solution-processed n-channel organic thin film transistors (OTFTs) .
科学的研究の応用
Regulatory T (Treg) Cell Conversion
AS2863619 has been shown to convert antigen-specific conventional T (Tconv) cells into Treg cells . This conversion is significant because Treg cells play a crucial role in dampening immune responses, and enhancing their numbers or functionality could be therapeutic in autoimmune diseases .
Treatment of Autoimmune Diseases
The ability of AS2863619 to convert Tconv cells into Treg cells has been leveraged in the treatment of autoimmune diseases. In mouse models of multiple sclerosis, skin contact hypersensitivity, and diabetes, the use of AS2863619 reduced autoimmunity .
Induction of FOXP3 Expression
AS2863619 is a potent inducer of FOXP3, a defining characteristic of Treg cells, in Tconv cells . This compound can generate FOXP3+ T cells from naïve FOXP3- CD4+ Tconv cells in a dose-dependent fashion .
Inhibition of CDK8 and CDK19
AS2863619 is a potent, orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19 . These kinases are involved in various cellular processes, including transcription and cell cycle regulation.
Therapeutic Use in Inflammatory Conditions
In a skin contact hypersensitivity model, oral administration of AS2863619 dampened the degree of the secondary response, with milder infiltration of inflammatory cells into the skin .
Generation of Antigen-Specific Treg Cells
AS2863619 enables the conversion of antigen-specific Tconv cells into FOXP3+ suppressive T cells without the need for transforming growth factor-beta (TGF-beta) . This is significant as it provides a potential method for generating antigen-specific Treg cells for therapeutic purposes.
作用機序
AS2863619, also known as 4-(1-(2-Methyl-1H-benzo[d]imidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine dihydrochloride, is a potent and orally active compound with significant implications in immunological diseases .
Target of Action
AS2863619 primarily targets Cyclin-Dependent Kinase 8 (CDK8) and CDK19 . These kinases are part of the mediator complex that functions as a transcriptional coactivator in all eukaryotes .
Mode of Action
AS2863619 acts as an inhibitor of CDK8 and CDK19 . By inhibiting these kinases, AS2863619 can induce the expression of Foxp3 , a key transcription factor controlling regulatory T (Treg) cell function . This induction is TGF-β independent and IL-2 dependent and requires TCR stimulation .
Biochemical Pathways
The inhibition of CDK8/19 by AS2863619 leads to the activation of Signal Transducer and Activator of Transcription 5 (STAT5) . This activation enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Result of Action
The result of AS2863619’s action is the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells . This conversion can help in the treatment of various immunological diseases by dampening immune responses .
Action Environment
The action of AS2863619 is influenced by the presence of proinflammatory cytokines. Despite the presence of these cytokines, AS2863619 can still induce either naive T or effector or memory T conv cells to become Treg cells . This suggests that the compound’s action, efficacy, and stability are robust against environmental factors within the body.
特性
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail AS2863619's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that AS2863619 may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, AS2863619 could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to AS2863619's role in transplantation tolerance?
A: The research indicates that using AS2863619 alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that AS2863619 enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and AS2863619's activity?
A: While the provided abstract [] doesn't directly link AS2863619 to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because AS2863619 is associated with generating anti-Treg cells. [] It's plausible that AS2863619's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between AS2863619, CDKs, and T cell fate in the context of transplantation tolerance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



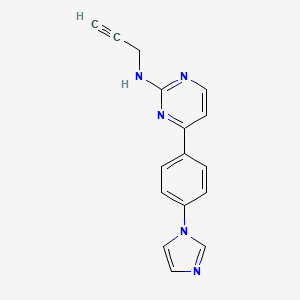
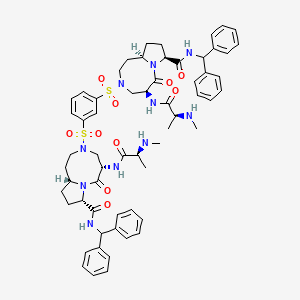


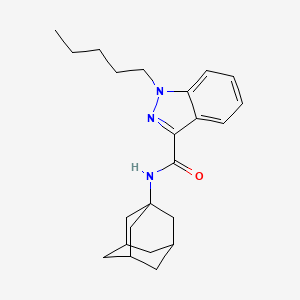


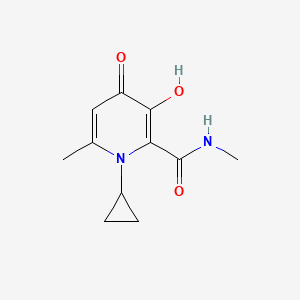
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)
